molecular formula C20H21ClN5O8PS B605024 8-pCPT-2-O-Me-cAMP-AM

8-pCPT-2-O-Me-cAMP-AM

Numéro de catalogue: B605024
Poids moléculaire: 557.9 g/mol
Clé InChI: FZMWUFYPEVDWPA-SILPBKOMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Full Structural and Functional Characteristics

Attribute Value/Description
Chemical Name 8-(4-Chlorophenylthio)-2′-O-methyladenosine-3′,5′-cyclic monophosphate acetoxymethyl ester
Synonyms 007-AM, 8-CPT-2′-O-Me-cAMP-AM, 8-pCPT-2-O-Me-cAMP-AM
CAS Number 1152197-23-3
Molecular Formula C₂₀H₂₁ClN₅O₈PS
Molecular Weight 557.9 g/mol
Isomer Composition Mixture of axial and equatorial isomers that yield 8-CPT-2′-O-Me-cAMP post-esterase cleavage
Solubility Soluble in DMSO (up to 100 mM); serum-free media recommended for cellular studies

This compound’s structure includes a 2′-O-methyl substitution on the adenosine ribose, an 8-(4-chlorophenylthio) modification on the purine ring, and an acetoxymethyl ester group at the cyclic phosphate moiety. The latter enhances cell permeability, enabling intracellular delivery.

Historical Development of Epac-Selective cAMP Analogs

The development of Epac-selective cAMP analogs (ESCA) emerged from the need to isolate Epac signaling from PKA-dominated pathways. Early ESCAs, such as 2′-O-Me-cAMP, exhibited limited Epac affinity and poor cell permeability. The breakthrough came with the introduction of the 8-(4-chlorophenylthio) (8-pCPT) group, which increased Epac binding affinity by 4.6-fold compared to native cAMP. Key milestones include:

  • Structural Optimization :

    • 2′-O-Methyl Substitution : Blocks PKA binding while retaining Epac affinity.
    • 8-pCPT Modification : Enhances hydrophobic interactions with Epac’s cAMP-binding domain, improving selectivity (Epac/PKA affinity ratio >107:1).
    • Acetoxymethyl Ester : Facilitates cellular uptake and intracellular conversion to the active form (8-CPT-2′-O-Me-cAMP) via esterase cleavage.
  • Functional Validation :

    • Rap1 Activation : Dose-dependent activation of Rap1 in INS-1 cells and Jurkat T-cells, independent of PKA.
    • Ca²⁺-Induced Ca²⁺ Release (CICR) : Mobilizes intracellular Ca²⁺ stores in pancreatic β-cells, enhancing insulin secretion.

Significance in cAMP Signaling Research

8-pCPT-2′-O-Me-cAMP-AM has enabled groundbreaking insights into Epac’s roles in physiology and disease:

Application Key Findings
Diabetes Research Stimulates glucose-dependent insulin secretion in INS-1 cells via Epac2-mediated CICR. PKA

Propriétés

IUPAC Name

[(4aR,6R,7R,7aR)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-7-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN5O8PS/c1-10(27)30-9-32-35(28)31-7-13-15(34-35)16(29-2)19(33-13)26-18-14(17(22)23-8-24-18)25-20(26)36-12-5-3-11(21)4-6-12/h3-6,8,13,15-16,19H,7,9H2,1-2H3,(H2,22,23,24)/t13-,15-,16-,19-,35?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMWUFYPEVDWPA-SILPBKOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOP1(=O)OCC2C(O1)C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCOP1(=O)OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN5O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Preparation of 8-pCPT-2′-O-Me-cAMP

The parent compound is synthesized through selective modification of cAMP’s ribose and adenine moieties. The 2′-hydroxyl group of cAMP is methylated to block PKA activation, while the 8-position is substituted with a 4-chlorophenylthio group to enhance Epac specificity. Patent documentation describes this process using diisopropylethylamine (DIPEA) as a base and dimethylformamide (DMF) as the solvent, achieving a reaction yield of 65–70% under inert atmospheric conditions.

Acetoxymethyl Ester Derivatization

The AM ester group is introduced to mask the compound’s polar phosphate group, enabling cell membrane penetration. In a representative procedure:

  • Reagents : 8-pCPT-2′-O-Me-cAMP (diisopropylethylammonium salt), acetoxymethyl bromide (5 equivalents), DIPEA (3 equivalents).

  • Conditions : Reaction in anhydrous DMF at ambient temperature for 30 minutes.

  • Monitoring : Analytical HPLC (40% acetonitrile eluent) tracks AM-ester formation.

  • Yield : 30.6% after purification, with >97% purity (HPLC).

Table 1: Key Reaction Parameters for AM Ester Synthesis

ParameterValueSource
SolventAnhydrous DMF
Reaction Time30 minutes
TemperatureAmbient (25°C)
Equivalents of AM Bromide5
Final Purity>97% (HPLC)

Purification and Isolation

Crude reaction mixtures are purified via preparative HPLC to separate axial and equatorial isomers of this compound.

Chromatographic Conditions

  • Eluent : 40% acetonitrile in water.

  • Apparatus : Preparative HPLC with C18 reverse-phase columns.

  • Isolation : Fractions containing the product are evaporated under reduced pressure using a speed-vac centrifuge.

Isomer Resolution

The AM ester exists as axial and equatorial isomers due to restricted rotation around the phosphoester bond. Repeated analytical HPLC runs are required to isolate pure isomers for structural validation. Nuclear magnetic resonance (NMR) spectroscopy confirms isomer identity, though most applications use the isomer mixture.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for assessing purity and isomer composition:

  • Column : C18 reverse-phase.

  • Detection : UV at 283 nm (λmax for the chlorophenylthio group).

  • Retention Time : 12–14 minutes under 40% acetonitrile.

Spectroscopic Validation

  • UV/Vis Spectroscopy : λmax at 210, 224, and 283 nm, consistent with the adenine and chlorophenylthio chromophores.

  • Mass Spectrometry : Molecular ion peak at m/z 557.9 ([M+H]⁺), matching the molecular formula C₂₀H₂₁ClN₅O₈PS.

Table 2: Analytical Data for this compound

MethodResultSource
HPLC Purity>97%
UV λmax210, 224, 283 nm
Molecular Weight557.9 g/mol
Solubility (DMSO)55.79 mg/mL (100 mM)

Optimization Challenges

Low Reaction Yield

The 30.6% yield of AM ester derivatization highlights inefficiencies in bromide activation or side reactions. Strategies to improve yield include:

  • Catalytic Additives : Tetrabutylammonium iodide (TBAI) to enhance nucleophilic substitution.

  • Temperature Control : Mild heating (40°C) to accelerate kinetics without degrading cAMP.

Isomer Separation

Industrial-scale resolution of axial/equatorial isomers remains impractical due to identical biological activity. Most commercial preparations (e.g., Enzo BLG-C051) supply the isomer mixture.

ParameterRecommendationSource
Lyophilized Storage-20°C in desiccator
Solution Storage-80°C (≤6 months)
Working Concentration1 nM – 100 µM in serum-free media

Analyse Des Réactions Chimiques

Types of Reactions

8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, acetoxymethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major product formed from the hydrolysis of 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, acetoxymethyl ester is 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate .

Applications De Recherche Scientifique

Applications in Insulin Secretion

One of the most notable applications of 8-pCPT-2-O-Me-cAMP-AM is its role in enhancing insulin secretion:

  • Insulin Secretion in β-Cells : Research indicates that this compound significantly stimulates insulin secretion from rat INS-1 cells and mouse islets. The action is independent of PKA and can be blocked by dominant negative forms of Epac, confirming its specificity .
Study Cell Type Insulin Secretion Effect Mechanism
Chepurny et al. (2009)INS-1 CellsSignificant increase at 10 µM concentrationEpac activation
Vliem et al. (2008)Mouse IsletsPotent stimulation observedEpac-mediated pathways

Vascular Biology Applications

This compound also plays a critical role in vascular biology:

  • Endothelial Function : The compound induces junction tightening in human umbilical vein endothelial cells (HUVECs), which is essential for maintaining vascular integrity. This effect is mediated through Rap activation, showcasing its potential in studying vascular permeability and endothelial barrier function .
Application Effect Observed Cell Type
Junction TighteningEnhanced barrier functionHUVECs
Vascular RelaxationInduced relaxation responseRat Mesenteric Artery

Case Studies

Several studies have highlighted the diverse applications of this compound:

  • Study on Pancreatic Cancer : A study demonstrated that this compound could suppress migration and invasion of pancreatic cancer cells by modulating Epac pathways, suggesting therapeutic potential against cancer metastasis .
  • Neurobiology Research : Investigations into neuronal signaling have shown that this compound can influence synaptic plasticity through Epac activation, providing insights into learning and memory mechanisms .

Summary of Findings

The following table summarizes key findings from various studies involving this compound:

Study Reference Focus Area Key Findings
Chepurny et al., 2009Insulin SecretionEnhanced insulin release via Epac activation
Vliem et al., 2008Vascular BiologyInduced junction tightening in endothelial cells
Tsalkova et al., 2012Cancer ResearchSuppressed pancreatic cancer cell migration

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Selectivity for Epac vs. PKA

  • 8-pCPT-2-O-Me-cAMP-AM : Exhibits >100-fold selectivity for Epac over PKA . In human islets, it potentiates glucose-stimulated insulin secretion (GSIS) via Epac2 without phosphorylating PKA substrates like CREB or Kemptide .
  • 6-Bnz-cAMP: A PKA-selective agonist. In C.
  • Rp-8-CPT-cAMPS : A PKA inhibitor. Unlike this compound, it blocks PKA activity and abolishes Epac-mediated insulin secretion in human islets, highlighting the permissive role of PKA in some Epac functions .

Potency and Effective Concentrations

Compound Target Effective Concentration Key Findings
This compound Epac1/2 1–10 μM Mobilizes intracellular Ca²⁺ (734.8 nM ± 91.3 nM in salivary gland cells) ; enhances GSIS in β-cells .
8-CPT-cAMP Epac/PKA 1–10 μM Activates CatSper Ca²⁺ channels in sperm at micromolar doses .
8-Br-cAMP PKA/Epac ≥1 mM Requires high doses to increase [Ca²⁺]i in sperm; less membrane-permeable .
Db-cAMP PKA ≥1 mM Minimal residual Ca²⁺ response in CatSper-deficient sperm .

Cell Permeability and Prodrug Design

  • AM-Ester Advantage: this compound’s AM-ester group improves permeability 5–10-fold compared to non-ester analogs like 8-pCPT-2-O-Me-cAMP . This modification is critical for studies in primary cells (e.g., pancreatic islets) with low basal esterase activity .
  • Non-ester Analogs: 8-CPT-cAMP and 8-Br-cAMP lack ester groups, resulting in lower cellular uptake unless delivered via patch-clamp pipettes or high extracellular concentrations .

Functional Outcomes in Specific Systems

  • Insulin Secretion : this compound enhances GSIS in human islets via Epac2-mediated Ca²⁺ mobilization and granule priming, whereas 6-Bnz-cAMP (PKA-selective) fails to replicate this effect .
  • Vasodilation: In porcine coronary arteries, 8-pCPT-2-O-Me-cAMP (non-ester) induces endothelium-independent relaxation via Epac1/Rap1 signaling, distinct from PKA-dependent pathways .
  • Sperm CatSper Channels : Both this compound and 8-CPT-cAMP activate CatSper at micromolar doses, but their effects are abolished in CatSper-deficient sperm, confirming target specificity .

Key Differentiators and Limitations

  • Epac vs. PKA Cross-Talk : While this compound is Epac-selective, its insulin secretagogue action in human islets requires basal PKA activity, suggesting interdependent signaling .
  • Cell-Type Specificity : In GLUTag cells, this compound activates Rap1 but fails to stimulate proglucagon expression, indicating context-dependent effects .

Activité Biologique

8-pCPT-2-O-Me-cAMP-AM is a synthetic analog of cyclic AMP (cAMP) that selectively activates exchange proteins directly activated by cAMP (Epac). This compound has garnered attention due to its distinct biological activities, particularly in insulin secretion and cell signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on insulin secretion, and relevant research findings.

Chemical Structure:

  • Name: 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate acetoxymethyl ester
  • Molecular Formula: C₁₇H₁₆ClN₅O₆PS
  • Molecular Weight: 507.8 g/mol
  • Purity: ≥97%

Physical Properties:

  • Lipophilicity: High, enhancing membrane permeability.
  • Solubility: Soluble in organic solvents; poorly soluble in water.

This compound acts primarily through the activation of Epac rather than protein kinase A (PKA). The presence of the acetoxymethyl (AM) group allows for cellular uptake as a pro-drug, which is then hydrolyzed by intracellular esterases to release the active form, 8-pCPT-2-O-Me-cAMP. This modification significantly increases its potency as an Epac activator compared to its non-AM counterpart.

Insulin Secretion

One of the most significant biological activities of this compound is its ability to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic beta cells. Research indicates that:

  • At concentrations ranging from 1 to 10 µM, this compound enhances insulin secretion in response to elevated glucose levels, demonstrating a synergistic effect with GLP-1 (glucagon-like peptide-1) .
  • In rat INS-1 cells, this compound was found to activate Rap1 GTPase without activating PKA, indicating a selective pathway for insulin secretion that relies on Epac signaling .

Cell Adhesion and Junction Tightening

In addition to its effects on insulin secretion, this compound has been shown to influence cell adhesion and junction integrity:

  • It induces junction tightening in human umbilical vein endothelial cells (HUVECs), promoting cell adhesion through the activation of Rap1 .

Comparative Potency

A comparative analysis shows that this compound is approximately 500-fold more potent than its non-AM counterpart in activating Epac1 in INS-1 cells. This enhanced potency is attributed to its ability to penetrate cell membranes more effectively due to its lipophilic properties .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

StudyFindings
Chepurny et al. (2009)Demonstrated that this compound potentiates both phases of GSIS without activating PKA in INS-1 cells.
Vliem et al. (2008)Established that the compound selectively activates Epac over PKA, confirming its role as an Epac-specific agonist.
Tsalkova et al. (2012)Investigated isoform-specific antagonists and their interactions with Epac signaling pathways.

These studies collectively highlight the unique role of this compound in modulating insulin secretion via Epac activation while avoiding PKA pathways.

Q & A

Q. How does 8-pCPT-2-O-Me-cAMP-AM achieve selective activation of Epac over PKA in cellular assays?

Methodological Answer: The compound’s selectivity arises from its structural design. The 2′-O-methyl modification prevents binding to PKA’s regulatory subunits, while the 8-(4-chlorophenylthio) group enhances affinity for Epac . Validation involves parallel assays:

  • Epac activity: Measure Rap1 GTPase activation via pull-down assays or FRET-based biosensors (e.g., Epac1-camps) in cells like GLUTag or INS-1 .
  • PKA exclusion: Test CREB phosphorylation or AKAR3 FRET responses; this compound (10 µM) should not activate PKA-specific pathways .

Q. What experimental conditions optimize the use of this compound in insulin secretion studies?

Methodological Answer:

  • Glucose dependency: Use 10 mM glucose to prime β-cells, as the compound’s Ca²⁺-mobilizing effects are glucose-dependent .
  • AM-ester conversion: Confirm intracellular esterase activity (e.g., via porcine liver esterase pre-treatment) to hydrolyze the AM group and release the active analog .
  • Dosage: 10 µM is standard, but titrate between 3–20 µM depending on cell type (e.g., human islets vs. INS-1 cells) .

Advanced Research Questions

Q. How can contradictory findings on PKA dependency in Epac-mediated insulin secretion be resolved?

Case Study: In human islets, this compound potentiates insulin secretion via Epac2 but requires PKA activity for full efficacy . This contrasts with studies in rodent β-cells where Epac activation alone suffices . Resolution Strategies:

  • Inhibitor co-treatment: Use H-89 (3 µM) to block PKA and isolate Epac-specific effects .
  • Cell-specific factors: Compare Epac1/2 expression ratios (e.g., human islets express predominantly Epac2) via RT-qPCR .

Q. What mechanisms underlie the compound’s failure to activate Rap1 in certain β-cell models?

Key Findings: In INS-1 cells, the non-AM-ester form (8-pCPT-2′-O-Me-cAMP) shows weak Rap1 activation due to poor membrane permeability. The AM-ester version resolves this, but efficacy varies with esterase activity . Troubleshooting:

  • Validate esterase function using control AM-ester probes (e.g., Bt2cAMP-AM).
  • Test alternative delivery methods (e.g., electroporation) to bypass membrane limitations .

Q. How does this compound interact with cAMP-independent pathways in immune modulation?

Data from Cytokine Assays: At 10–40 µM, the compound reduces IL-6 and IL-1β in macrophage models, likely via Epac-mediated suppression of NF-κB. However, co-treatment with forskolin (a cAMP-elevating agent) reverses this effect, suggesting cAMP-PKA/Epac crosstalk . Experimental Design:

  • Use siRNA knockdown of Epac1/2 to isolate cAMP-PKA vs. Epac signaling.
  • Combine with phosphodiesterase inhibitors (e.g., IBMX) to amplify endogenous cAMP .

Critical Research Gaps

  • Tissue-specific esterase activity: Variability in AM-ester hydrolysis across cell types (e.g., neurons vs. β-cells) remains underexplored .
  • Long-term effects: Most studies use acute exposure (≤2 hr); chronic effects on Epac/PKA crosstalk are unknown .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.